REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=S)[C:2]([NH2:4])=O.F[B-](F)(F)F.C[O+:15](C)C.[CH:18]([NH:21][NH:22][C:23](=O)[CH3:24])([CH3:20])[CH3:19]>C(Cl)Cl>[CH2:7]([O:6][C:1]([C:2]1[N:21]([CH:18]([CH3:20])[CH3:19])[N:22]=[C:23]([CH3:24])[N:4]=1)=[O:15])[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)N)(=S)OCC
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
27.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NNC(C)=O
|
Name
|
TEA
|
Quantity
|
30.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a thick white precipitate was formed
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
at RT for 10 h
|
Duration
|
10 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with DCM (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(N=C(N1)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |